molecular formula C7H11NO4 B3028799 Ethyl oxo[(2-oxopropyl)amino]acetate CAS No. 33115-97-8

Ethyl oxo[(2-oxopropyl)amino]acetate

Cat. No.: B3028799
CAS No.: 33115-97-8
M. Wt: 173.17
InChI Key: ITJNGUUXCZIMTD-UHFFFAOYSA-N
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Description

Ethyl oxo[(2-oxopropyl)amino]acetate is a specialized organic compound featuring a keto-ester backbone with a 2-oxopropylamino substituent. Its molecular formula is C₇H₁₃NO₃, and it is characterized by a reactive α-keto ester group and an amide linkage. This compound is synthesized via hydrogenolysis of ethyl 2-(benzyl(2-oxopropyl)amino)acetate, yielding a 97% pure product with confirmed structural integrity via ¹H NMR, ¹³C NMR, and LC-MS data . Key spectral peaks include a carbonyl resonance at 200.2 ppm (¹³C NMR) and a molecular ion [M+H⁺] at m/z 160.1 .

Properties

IUPAC Name

ethyl 2-oxo-2-(2-oxopropylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-12-7(11)6(10)8-4-5(2)9/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJNGUUXCZIMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721733
Record name Ethyl oxo[(2-oxopropyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33115-97-8
Record name Ethyl oxo[(2-oxopropyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

Ethyl oxo[(2-oxopropyl)amino]acetate, with the molecular formula C7_7H11_{11}NO4_4 and a molecular weight of 173.17 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula: C7_7H11_{11}NO4_4
  • Molecular Weight: 173.17 g/mol
  • Purity: Typically ≥ 95%

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study focused on various derivatives, it was found to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary assays have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been noted to downregulate the expression of oncogenes while upregulating tumor suppressor genes, which may contribute to its anticancer effects.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with proteins and enzymes, which can lead to changes in their function. This dual reactivity is crucial for its role in enzyme inhibition and receptor modulation.

Study 1: Antimicrobial Efficacy

A study conducted by El-Faham et al. (2013) demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Comparative Analysis

This compound can be compared with similar compounds to highlight its unique properties:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
Ethyl 2-(benzyl(2-oxopropyl)amino)acetateModerateHighMore complex structure
Ethyl 2-(2-oxopropylamino)acetateLowModerateLacks benzyl group
Benzyl 2-(2-oxopropylamino)acetateHighLowDifferent ester group

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound shares structural motifs with several α-keto esters and amide derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Molecular and Structural Data of Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications
Ethyl oxo[(2-oxopropyl)amino]acetate C₇H₁₃NO₃ 160.1 Not explicitly listed† 2-oxopropylamino, α-keto ester
Ethyl [benzyl(2-oxopropyl)amino]acetate C₁₄H₁₉NO₃ 249.31 15057-40-6 Benzyl group addition to amino moiety
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate C₉H₁₃N₃O₃S 255.28 107811-08-5 Thiadiazole ring substitution
Ethyl (2-methoxyphenyl)aminoacetate C₁₁H₁₃NO₄ 239.23 7267-26-7 Methoxyphenyl group
N-Propionylglycine C₅H₉NO₃ 131.13 21709-90-0 Propionyl group on glycine backbone

†The compound in matches the described structure but lacks an explicit CAS number.

Functional and Reactivity Differences

  • Hydrophobicity and Solubility: The benzyl-substituted analogue (CAS 15057-40-6) exhibits increased hydrophobicity due to the aromatic group, likely reducing aqueous solubility compared to the parent compound .
  • Synthetic Accessibility: this compound is synthesized via catalytic hydrogenolysis, achieving high yield (97%) . Thiadiazole derivatives often require multi-step protocols, including cyclization reactions, which may lower overall efficiency .
  • Thermal Stability :

    • Decomposition temperatures vary: the parent compound decomposes at 132–134°C , while sucrose-based derivatives (e.g., CAS 126-13-6) exhibit higher thermal resilience due to extensive esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl oxo[(2-oxopropyl)amino]acetate
Reactant of Route 2
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Ethyl oxo[(2-oxopropyl)amino]acetate

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